molecular formula C12H11NO3S2 B2632489 Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate CAS No. 676594-38-0

Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate

Cat. No. B2632489
CAS RN: 676594-38-0
M. Wt: 281.34
InChI Key: CXOCENPNQSXLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as heteroatom . The structure of thiophene derivatives can vary greatly depending on the substituents attached to the thiophene ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including condensation reactions . For example, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary greatly depending on their structure . They are often used in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary greatly depending on their structure and the biological target they interact with . For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary greatly depending on their structure and the specific compound . It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Future research will likely continue to explore new synthesis methods, applications, and biological activities of these compounds .

properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylacetyl)amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S2/c1-16-12(15)11-9(4-6-18-11)13-10(14)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOCENPNQSXLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.